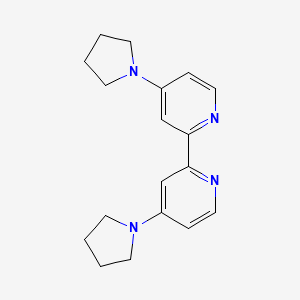![molecular formula C10H17NO5S B13904867 (1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate](/img/structure/B13904867.png)
(1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hexahydropyrrolo[1,2-c][1,3]oxazine ring system, which is of significant interest due to its potential biological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonate group. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethanesulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl methanesulfonate
- (1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl benzenesulfonate
Uniqueness
(1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate is unique due to its specific ethanesulfonate group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .
Eigenschaften
Molekularformel |
C10H17NO5S |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
(1-oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate |
InChI |
InChI=1S/C10H17NO5S/c1-2-17(13,14)16-7-8-6-15-10(12)11-5-3-4-9(8)11/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
FSLYJCPVKFNPIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)OCC1COC(=O)N2C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13904790.png)
![1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone](/img/structure/B13904798.png)

![1,1-Dimethylethyl N-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B13904810.png)






![5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904845.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13904856.png)
